molecular formula C17H12Br2O6S B2898559 6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one CAS No. 2034517-62-7

6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one

Cat. No. B2898559
CAS RN: 2034517-62-7
M. Wt: 504.15
InChI Key: IYWUVJWUMRZVJJ-UHFFFAOYSA-N
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Description

6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one, also known as DBDMH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBDMH is a halogenated organic compound that belongs to the class of chromones, which are known for their diverse biological activities.

Scientific Research Applications

6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that involves the use of light to activate photosensitizing agents.
In material science, this compound has been used as a precursor for the synthesis of novel organic compounds with potential applications in optoelectronics and organic electronics. This compound has also been studied for its potential use as a flame retardant in polymers due to its high thermal stability and flame retardant properties.
In environmental science, this compound has been investigated for its potential use as a disinfectant in water treatment. This compound has been shown to exhibit potent antimicrobial activity against various microorganisms, including bacteria, viruses, and fungi.

Mechanism of Action

The mechanism of action of 6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are essential for cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. This compound has also been shown to inhibit the activity of various kinases, including PI3K, AKT, and mTOR, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anticancer activity in vitro and in vivo. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting various enzymes and signaling pathways that are essential for cell growth and proliferation. This compound has also been shown to exhibit potent antimicrobial activity against various microorganisms, including bacteria, viruses, and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one in lab experiments include its relative ease of synthesis, potent biological activity, and diverse applications in various fields. The limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one. One potential direction is the development of novel derivatives of this compound with improved biological activity and solubility. Another potential direction is the investigation of the mechanism of action of this compound in more detail to identify new targets for drug development. Additionally, the use of this compound as a flame retardant in polymers and as a disinfectant in water treatment could be further explored.

Synthesis Methods

The synthesis of 6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one involves the reaction of 6,8-dibromo-2H-chromen-2-one with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a strong acid to yield this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting using standard techniques.

properties

IUPAC Name

6,8-dibromo-3-(2,5-dimethoxyphenyl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Br2O6S/c1-23-11-3-4-13(24-2)14(8-11)26(21,22)15-6-9-5-10(18)7-12(19)16(9)25-17(15)20/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWUVJWUMRZVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Br2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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